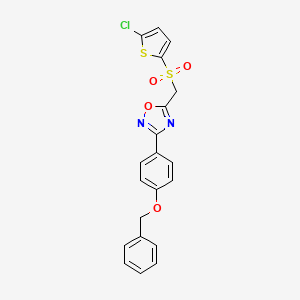
3-(4-(Benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-(Benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole” is a complex organic molecule. It contains several functional groups, including a benzyloxy group, a phenyl group, a sulfonyl group, and an oxadiazole ring . The presence of these groups suggests that this compound could have interesting chemical and physical properties, and potentially useful biological activity.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The oxadiazole ring, in particular, is a five-membered ring containing two nitrogen atoms and one oxygen atom, which could contribute to the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the presence of other reactants. The thiophene ring and the oxadiazole ring could potentially undergo various substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiophene derivatives are generally soluble in organic solvents but insoluble in water .科学的研究の応用
Corrosion Inhibition Properties
One area of application for 1,3,4-oxadiazole derivatives involves their use as corrosion inhibitors. For instance, studies have shown that these compounds can effectively protect mild steel in corrosive environments, such as sulphuric acid, by forming a protective layer on the metal surface. This protection is attributed to the adsorption of the molecules onto the steel, which can be explained through physicochemical and theoretical studies including gravimetric, electrochemical, and SEM analyses, as well as thermodynamic and kinetic parameters (Ammal, Prajila, & Joseph, 2018).
Photoluminescent Properties
Another significant application is in the field of materials science, where 1,3,4-oxadiazole derivatives have been synthesized and characterized for their mesomorphic behavior and photoluminescent properties. These compounds exhibit promising applications in creating materials that display cholesteric and nematic mesophases, alongside strong blue fluorescence emissions which have potential uses in displays and sensors (Han, Wang, Zhang, & Zhu, 2010).
Antimicrobial Activity
In the pharmaceutical and biomedical fields, 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, which suggests their potential in developing new antimicrobial agents. The synthesis and structural analysis of these compounds, alongside their evaluated biological activity, underscore their significance in medicinal chemistry (Naganagowda & Petsom, 2011).
Antioxidant and Antitumor Activities
Research has also highlighted the antioxidant and antitumor activities of 1,3,4-oxadiazole derivatives. These compounds exhibit a range of biological activities, including butyrylcholinesterase inhibition, which is relevant for therapeutic applications in neurodegenerative diseases and cancer treatment. The structural modification of these molecules can lead to the development of new antiviral agents, as well as agents with anti-inflammatory and analgesic properties, showcasing their broad pharmacological potential (Khalid et al., 2016).
特性
IUPAC Name |
5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4S2/c21-17-10-11-19(28-17)29(24,25)13-18-22-20(23-27-18)15-6-8-16(9-7-15)26-12-14-4-2-1-3-5-14/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKCDHDFPNKTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CS(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

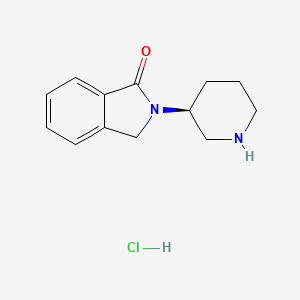
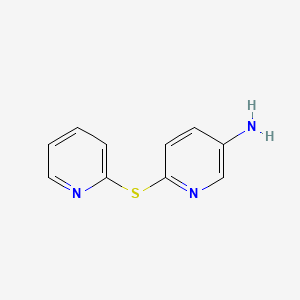

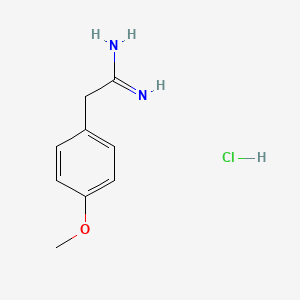
![3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2743268.png)

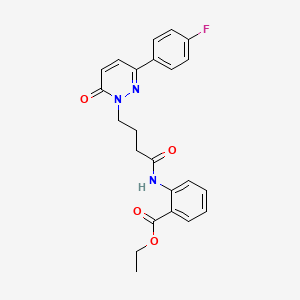
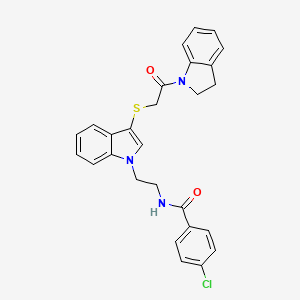

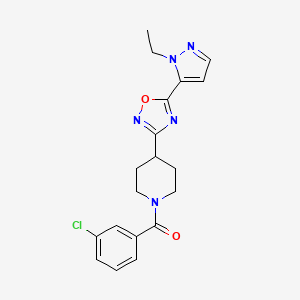
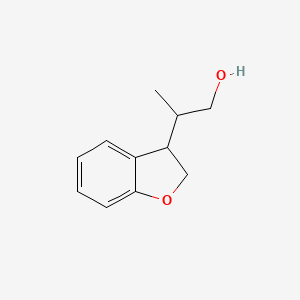
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2743283.png)

